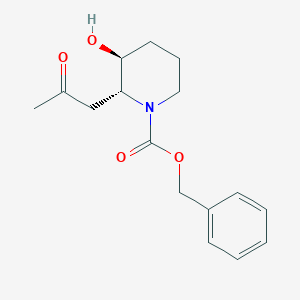

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine

Descripción general

Descripción

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine: is a synthetic organic compound that serves as an intermediate in the preparation of various bioactive molecules. It is characterized by its piperidine ring structure, which is substituted with a benzyloxycarbonyl group, a hydroxy group, and a 2-oxopropyl group. This compound is primarily used in research settings, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Hydroxylation: The hydroxy group is introduced through selective oxidation or reduction reactions, depending on the starting material.

Addition of the 2-Oxopropyl Group: The 2-oxopropyl group can be added through an aldol condensation reaction or other carbonyl addition reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group in trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxycarbonyl group can be removed or substituted under acidic or basic conditions, often using hydrogenation or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Hydrogenation catalysts like palladium on carbon (Pd/C) or nucleophiles like amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

One of the primary applications of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine is its use as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of compounds like Halofuginone, which has shown promise in treating diseases such as fibrosis and cancer due to its anti-fibrotic properties .

Case Study: Halofuginone Synthesis

In a study focusing on the synthesis of Halofuginone, this compound was utilized to facilitate key reactions that resulted in the formation of the final therapeutic agent. The compound's structure allows for selective reactions that enhance yield and purity, making it invaluable in medicinal chemistry .

Building Block for Heterocyclic Compounds

The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Heterocycles are essential in medicinal chemistry due to their presence in many bioactive molecules. The ability to modify the piperidine ring through functionalization opens pathways for developing new drugs with improved efficacy and safety profiles.

Example Applications:

- Antiviral Agents : Research has indicated that derivatives of piperidine can exhibit antiviral activity, making this compound a candidate for further exploration in antiviral drug development.

- CNS Active Compounds : Modifications of piperidine derivatives have been linked to neuroactive properties, suggesting potential applications in treating neurological disorders .

Research and Development

In addition to its role in drug synthesis, this compound is used extensively in research settings to explore new chemical reactions and pathways. Its stability and reactivity make it suitable for various experimental conditions, allowing chemists to investigate novel synthetic routes.

Research Insights:

Recent studies have highlighted the compound's utility in exploring catalytic processes and reaction mechanisms, contributing to a deeper understanding of organic synthesis principles .

Mecanismo De Acción

The mechanism of action of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine depends on its specific application. In general, its functional groups allow it to interact with various molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

- trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine

- trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules. Its ability to undergo a variety of chemical reactions while maintaining structural integrity sets it apart from other similar compounds.

Actividad Biológica

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS No. 1091605-42-3) is a synthetic organic compound characterized by its piperidine ring structure, which features a benzyloxycarbonyl group, a hydroxy group, and a 2-oxopropyl group. This compound serves as an important intermediate in the synthesis of various bioactive molecules and has garnered attention for its potential biological activities.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Functional Groups : Benzyloxycarbonyl, Hydroxy, Carbonyl

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in drug synthesis and its potential interactions with biological targets. Its structural features allow it to participate in various biochemical pathways.

The mechanism of action for this compound is dependent on its specific applications. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, while the hydroxy and carbonyl groups may participate in hydrogen bonding and other molecular interactions. This structural versatility makes it suitable for studying enzyme interactions and metabolic pathways.

Structure-Activity Relationship (SAR)

Studies have shown that benzyl-piperidine derivatives exhibit potent activity against CC chemokine receptors, particularly CCR3. The introduction of various substituents can enhance binding potency, indicating that modifications to the piperidine structure can significantly impact biological activity .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of benzylpiperazine derivatives, which are structurally related to this compound. The derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, with inhibitory zones comparable to conventional antibiotics .

- Cytotoxicity Studies : Research has demonstrated that certain derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds with specific functional groups showed IC50 values indicating significant cytotoxicity against Ehrlich’s ascites carcinoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C16H21NO4 | 291.34 g/mol | Intermediate for drug synthesis; potential enzyme interaction |

| trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine | C24H27NO6 | 425.47 g/mol | Enhanced reactivity; used in complex organic synthesis |

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl compounds.

- Introduction of the Benzyloxycarbonyl Group : Reaction with benzyl chloroformate in the presence of a base.

- Hydroxylation : Selective oxidation or reduction to introduce the hydroxy group.

- Addition of the 2-Oxopropyl Group : Achieved through aldol condensation or carbonyl addition reactions .

Propiedades

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQCUOKMRKTCQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153820 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091605-50-3 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.